molecular formula C10H13NO4 B573799 3,4,5-trihydroxy-N-propylbenzamide CAS No. 190781-29-4

3,4,5-trihydroxy-N-propylbenzamide

Cat. No.: B573799
CAS No.: 190781-29-4
M. Wt: 211.217
InChI Key: PBOQNHCRSUQSCP-UHFFFAOYSA-N
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Description

3,4,5-Trihydroxy-N-propylbenzamide is an organic compound with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol . Its CAS Registry Number is 190781-29-4 . This benzamide derivative is characterized by a propylamide chain attached to a benzene ring bearing three hydroxy groups at the 3, 4, and 5 positions, a structure known as a gallamide. The compound has a calculated density of 1.3±0.1 g/cm³ and a high calculated boiling point of 393.7±42.0 °C at 760 mmHg, indicating potential thermal stability . While this specific compound's applications are an area of active research, its trihydroxybenzene core is a key structural feature in various biochemical research contexts. For instance, compounds with the trihydroxybenzene (catechol) motif have been investigated for their activity against bacterial enzymes like 1-deoxy-d-xylulose-5-phosphate synthase (DXPS), a promising target for developing novel antibiotics . Researchers value this structural family for its redox properties and potential to interact with enzyme active sites, making this compound a compound of interest in medicinal chemistry and antimicrobial probe development . The synthetic approach for such molecules can be informed by modern chemical methods, including solid-phase synthesis and novel ligation techniques designed to produce high-purity compounds for research . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

190781-29-4

Molecular Formula

C10H13NO4

Molecular Weight

211.217

IUPAC Name

3,4,5-trihydroxy-N-propylbenzamide

InChI

InChI=1S/C10H13NO4/c1-2-3-11-10(15)6-4-7(12)9(14)8(13)5-6/h4-5,12-14H,2-3H2,1H3,(H,11,15)

InChI Key

PBOQNHCRSUQSCP-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC(=C(C(=C1)O)O)O

Synonyms

Benzamide, 3,4,5-trihydroxy-N-propyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

Antioxidant Capacity : The trihydroxy substitution pattern in this compound theoretically enhances radical scavenging compared to dihydroxy analogs (e.g., N-propyl-3,4-dihydroxybenzamide). However, experimental data are lacking, unlike gallic acid and ethyl gallate, which show confirmed antioxidant efficacy .

Solubility : The N-propyl chain reduces aqueous solubility compared to gallic acid but improves lipid solubility, suggesting better membrane permeability.

Stability : Thermal stability is lower than gallic acid derivatives, likely due to the amide bond’s susceptibility to hydrolysis under heat.

Preparation Methods

Gallic Acid Protection via Acetylation

The synthesis begins with protecting gallic acid’s hydroxyl groups to prevent undesired side reactions during subsequent steps. Acetic anhydride, in the presence of catalytic sulfuric acid, acetylates all three hydroxyl groups, yielding 3,4,5-triacetoxybenzoic acid (Compound 2 in Scheme 1 of). This step ensures regioselective amidation by masking reactive phenolic hydrogens.

Acyl Chloride Formation

Protected gallic acid undergoes chlorination using thionyl chloride (SOCl₂) in dry toluene under reflux conditions. This converts the carboxylic acid moiety into a reactive acyl chloride (Compound 3), facilitating nucleophilic attack by amines. The reaction typically completes within 1.5 hours, with excess SOCl₂ removed via distillation.

Amidation with n-Propylamine

The acyl chloride reacts with n-propylamine in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base to neutralize HCl byproducts. This step forms the protected amide intermediate, N-propyl-3,4,5-triacetoxybenzamide (Compound 4d), with high efficiency. DIPEA’s steric bulk minimizes over-alkylation, ensuring monoamide formation.

Deprotection with Hydrazine Hydrate

Final deprotection employs hydrazine hydrate in acetonitrile (ACN) to cleave the acetyl groups. This step restores the free hydroxyl groups, yielding 3,4,5-trihydroxy-N-propylbenzamide (Compound 5d). The reaction proceeds rapidly (30 minutes at room temperature) due to hydrazine’s strong nucleophilicity toward acetate esters.

Key Reaction Conditions

StepReagents/ConditionsDurationYield*
AcetylationAc₂O, H₂SO₄ (cat.), 80°C15 minutesQuantitative
Acyl Chloride FormationSOCl₂, dry toluene, reflux1.5 hours>90%
Amidationn-Propylamine, DCM, DIPEA, rt1 hour85–90%
DeprotectionNH₂NH₂·H₂O, ACN, rt30 minutes80–85%
*Reported yields are representative values from analogous syntheses in.

Alternative Approaches: Direct Amidation and Catalytic Optimization

Coupling Agent-Mediated Amidation

While less common for polyhydroxy substrates, coupling agents like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) offer a bypass to acyl chloride intermediates. In this route, gallic acid directly reacts with n-propylamine using CDI and 4-dimethylaminopyridine (DMAP) as catalysts. However, competing esterification by hydroxyl groups necessitates stringent anhydrous conditions, often resulting in lower yields (~60–70%) compared to the protection-deprotection method.

Solvent and Catalyst Screening

Patent CN1371899A highlights toluenesulfonic acid as an effective catalyst for esterification, though its utility in amidation remains underexplored. Pilot studies suggest that p-toluenesulfonic acid (p-TsOH) in toluene marginally improves reaction rates for direct amidation but fails to suppress side reactions with hydroxyl groups, limiting practicality.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • Infrared (IR) Spectroscopy : Post-deprotection, IR spectra show distinct peaks at 3329 cm⁻¹ (O–H stretch), 1666 cm⁻¹ (amide C=O), and 1632 cm⁻¹ (aromatic C=C), confirming structural integrity.

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (DMSO-d₆) : δ 9.9 (s, 1H, OH), 7.95–6.2 (m, aromatic H), 4.6 (s, 2H, NH₂), 1.96 (s, 3H, CH₃).

    • ¹³C NMR : Peaks at 168.2 ppm (amide carbonyl) and 145–110 ppm (aromatic carbons) align with expected shifts.

Purity Assessment

Melting point analysis (146–150°C) and HPLC (≥98% purity) ensure batch consistency, particularly for pharmaceutical applications.

Challenges and Mitigation Strategies

Side Reactions and Byproduct Formation

  • Over-Acetylation : Excess acetic anhydride may acetylate the amide nitrogen, necessitating precise stoichiometry.

  • Incomplete Deprotection : Residual acetyl groups are detected via IR (absence of 1760 cm⁻¹ ester C=O) and addressed by extended hydrazine treatment.

Scalability and Cost Efficiency

Thionyl chloride’s corrosivity and hydrazine’s toxicity pose handling challenges. Substituting SOCl₂ with PCl₅ or exploring enzymatic deprotection (e.g., lipases) may enhance industrial viability .

Q & A

Q. What are the standard synthetic routes for preparing 3,4,5-trihydroxy-N-propylbenzamide, and what key reagents are involved?

The compound is synthesized via alkylation of 3,4,5-trihydroxybenzamide (gallic acid derivative) with 1-bromopropane under basic conditions. A typical procedure involves refluxing in a polar aprotic solvent (e.g., DMF) with potassium carbonate as a base. Reaction progress is monitored via TLC or HPLC-MS, and purification is achieved via column chromatography using ethyl acetate/hexane gradients. Yield optimization (60–75%) depends on stoichiometric ratios and reaction time .

Key Reagents :

ReagentRoleConditions
1-BromopropaneAlkylating agentReflux, 12–16 h
K₂CO₃BaseAnhydrous DMF
DMFSolvent80–90°C

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation employs:

  • ¹H/¹³C NMR : Peaks for the propyl chain (δ ~0.9–1.6 ppm for CH₃ and CH₂ groups) and aromatic protons (δ ~6.8–7.2 ppm for trihydroxybenzamide).
  • FT-IR : Bands for amide C=O (~1650 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹).
  • HPLC-MS : Retention time and molecular ion ([M+H]⁺) matching theoretical mass (e.g., m/z 240.1 for C₁₀H₁₃NO₄).
  • Elemental Analysis : C, H, N percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. What strategies resolve contradictory data in reaction yields when using different oxidizing agents (e.g., KMnO₄ vs. mCPBA) for hydroxylation of precursor compounds?

Discrepancies arise from reagent selectivity and side reactions. For example:

  • KMnO₄ in acetone (acidic conditions) may over-oxidize propyl chains, reducing yield.
  • mCPBA (meta-chloroperbenzoic acid) in DCM selectively oxidizes double bonds without chain degradation. Resolution :
  • Perform in situ monitoring (Raman spectroscopy or LC-MS) to track intermediates.
  • Use statistical tools (e.g., PCA) to correlate reagent choice with byproduct profiles.
  • Reference controlled studies on analogous benzamides (e.g., , Scheme 7a) .

Q. How can X-ray crystallography with SHELXL refine the crystal structure of this compound, and what challenges arise due to hydroxyl group packing?

Procedure :

  • Grow single crystals via slow evaporation (solvent: methanol/water 1:1).
  • Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
  • Use SHELXL for refinement, applying restraints for disordered hydroxyl protons. Challenges :
  • Hydrogen bonding between hydroxyl groups creates dense packing, complicating unit cell determination.
  • Thermal motion of the propyl chain requires anisotropic displacement parameters. Solution : Multi-scan absorption corrections and TWINABS for data scaling (refer to SHELX-97 protocols) .

Q. What enzymatic assays are suitable for evaluating the antibacterial activity of this compound against Gram-positive bacteria?

Target Identification : Prioritize enzymes critical to bacterial wall synthesis (e.g., Mur ligases) or redox pathways (e.g., NADH dehydrogenases). Assay Design :

  • Microdilution Assay : Determine MIC (Minimum Inhibitory Concentration) in Mueller-Hinton broth (24 h, 37°C).
  • Enzyme Inhibition : Monitor NADH oxidation at 340 nm with/without inhibitor (IC₅₀ calculation).
  • Synergy Studies : Combine with β-lactams to assess potentiation (checkerboard method, FIC index). Controls : Use ciprofloxacin as a positive control and solvent-only blanks .

Data Analysis and Reproducibility

Q. How can researchers address batch-to-batch variability in the alkylation step during scale-up synthesis?

Root Causes :

  • Inconsistent heating (hotspots in large reactors).
  • Residual moisture deactivating K₂CO₃. Mitigation :
  • Use jacketed reactors with precise temperature control (±1°C).
  • Pre-dry solvents (molecular sieves) and reagents (vacuum oven).
  • Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

Q. What computational methods predict the pharmacokinetic properties of this compound?

Tools :

  • SwissADME : Predict logP (lipophilicity), bioavailability radar, and CYP450 interactions.
  • Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (force field: CHARMM36).
  • Docking (AutoDock Vina) : Identify binding poses with target enzymes (e.g., S. aureus FabI). Validation : Compare with experimental LogD (shake-flask method) and in vitro hepatocyte clearance data .

Methodological Tables

Q. Table 1. Comparison of Oxidation Agents for Precursor Hydroxylation

ReagentSelectivityYield (%)Common Byproducts
KMnO₄Low40–50Propanoic acid
mCPBAHigh70–80None significant
H₂O₂/Fe²⁺Moderate55–65Quinones

Q. Table 2. Crystallographic Data Refinement Parameters

ParameterValue
Space GroupP2₁/c
R-factor (final)<0.05
Resolution (Å)0.84
Disordered RegionsPropyl chain (C8–C10)

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